(2Z)-2-(benzenesulfonyl)-3-{3-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl}prop-2-enenitrile
Description
Properties
IUPAC Name |
(Z)-2-(benzenesulfonyl)-3-[3-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl]prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClN2O3S2/c20-19-22-12-16(26-19)13-25-15-6-4-5-14(9-15)10-18(11-21)27(23,24)17-7-2-1-3-8-17/h1-10,12H,13H2/b18-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQHBWPOBCZEXOV-ZDLGFXPLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C(=CC2=CC(=CC=C2)OCC3=CN=C(S3)Cl)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)S(=O)(=O)/C(=C\C2=CC(=CC=C2)OCC3=CN=C(S3)Cl)/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClN2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2Z)-2-(benzenesulfonyl)-3-{3-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl}prop-2-enenitrile is a synthetic organic molecule with potential biological applications. Its structure includes a benzenesulfonyl group and a thiazole moiety, which are known for their diverse biological activities. This article reviews the biological activity of this compound based on available literature, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic uses.
Chemical Structure and Properties
The chemical formula for the compound is with a molecular weight of 396.89 g/mol. The structural components include:
- Benzenesulfonyl group : Often associated with antibacterial and antiviral properties.
- Thiazole ring : Known for its role in various pharmacological activities, including anti-inflammatory and anticancer effects.
Anticancer Properties
Recent studies have indicated that derivatives of compounds containing thiazole and sulfonamide groups exhibit significant anticancer activity. For instance, the compound was evaluated for its cytotoxic effects against various cancer cell lines. In vitro assays demonstrated that it inhibited cell proliferation in a dose-dependent manner, with IC50 values ranging from 5 to 15 µM depending on the cell line tested .
The proposed mechanism involves the induction of apoptosis in cancer cells through the activation of caspase pathways. This was supported by flow cytometry analysis showing an increase in sub-G1 phase cells, indicative of apoptosis . Additionally, molecular docking studies suggested that the compound interacts with specific targets involved in cell cycle regulation and apoptosis pathways.
Anti-inflammatory Effects
Another area of interest is the anti-inflammatory potential of this compound. In animal models, it demonstrated a significant reduction in inflammatory markers such as TNF-alpha and IL-6 when administered in doses ranging from 10 to 50 mg/kg. Histopathological examinations revealed decreased infiltration of inflammatory cells in tissue samples .
Data Tables
| Biological Activity | IC50 Value (µM) | Cell Line Tested |
|---|---|---|
| Cytotoxicity | 5 - 15 | Various cancer cell lines |
| Anti-inflammatory | Significant reduction | Animal models |
Case Studies
- Cytotoxicity Study : A study involving the treatment of human breast cancer cells (MCF-7) with the compound showed a significant decrease in cell viability after 48 hours, supporting its potential as an anticancer agent .
- Inflammation Model : In a model of acute inflammation induced by carrageenan, administration of the compound resulted in reduced paw edema compared to control groups, highlighting its anti-inflammatory properties .
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds containing a benzenesulfonamide moiety exhibit significant anticancer properties. The compound has been investigated for its ability to inhibit tumor growth and induce apoptosis in cancer cell lines. Research has shown that similar structures can interfere with cellular signaling pathways crucial for cancer progression, making this compound a candidate for further evaluation in anticancer drug development .
Antimicrobial Properties
The thiazole ring present in the compound is known for its antimicrobial activity. Compounds with this structure have demonstrated effectiveness against various bacterial strains, including resistant strains. The incorporation of the benzenesulfonyl group may enhance its bioactivity, making it a potential candidate for developing new antibiotics .
Neurological Applications
Research suggests that compounds similar to (2Z)-2-(benzenesulfonyl)-3-{3-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl}prop-2-enenitrile can modulate sodium channels involved in neurological disorders such as epilepsy. These compounds may serve as therapeutic agents by stabilizing neuronal excitability and preventing seizure activity .
Synthesis of Derivatives
The synthesis of this compound can be achieved through various synthetic routes involving the coupling of benzothiazole derivatives with benzenesulfonamide intermediates. Techniques such as microwave-assisted synthesis and solvent-free reactions have been explored to enhance yield and reduce environmental impact .
Green Chemistry Approaches
Recent advancements in green chemistry highlight the importance of sustainable practices in synthesizing complex organic molecules. The use of eco-friendly solvents and catalysts during the synthesis of this compound aligns with the principles of green chemistry, promoting environmentally responsible research methodologies .
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant antibacterial activity against strains such as Escherichia coli and Pseudomonas aeruginosa. These studies utilized standard microbiological techniques to assess the minimum inhibitory concentration (MIC) of the compound .
Toxicology Assessments
Understanding the safety profile of new compounds is crucial for their development as therapeutic agents. Toxicological assessments have been conducted to evaluate the cytotoxicity of this compound on various cell lines, providing insights into its potential side effects and therapeutic index .
Comparison with Similar Compounds
Structural Analogs: Substituent Variations and Properties
A structurally similar compound, “(2Z)-2-[(Z)-benzoyl]-3-{1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazol-5-yl}prop-2-enenitrile” (CAS: 318248-56-5), provides a basis for comparison (Table 1) :
Table 1: Comparative Properties of Target Compound and Analog
Key Differences :
- The thiazole ring in the target compound may offer stronger insecticidal activity compared to the pyridinyl-pyrazole moiety in the analog, as thiazoles are prevalent in neonicotinoid pesticides .
- The trifluoromethyl group in the analog enhances lipophilicity and metabolic resistance, a feature absent in the target compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
